molecular formula CCl3NO2 B1668804 Chloropicrin CAS No. 76-06-2

Chloropicrin

Cat. No.: B1668804
CAS No.: 76-06-2
M. Wt: 164.37 g/mol
InChI Key: LFHISGNCFUNFFM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Trichloronitromethane, also known as Chloropicrin, is primarily used as a broad-spectrum antimicrobial, fungicide, herbicide, insecticide, and nematicide . Its primary targets are a wide variety of pests including insects, nematodes, and fungi .

Mode of Action

It is known to interact with its targets causing significant disruption to their normal biological functions . During UV/NH2Cl treatment, reactive chlorine species and reactive nitrogen species contribute to the degradation of certain compounds .

Biochemical Pathways

It is known that the presence of nitrite in the uv 365 irradiation process can accelerate the degradation of certain compounds, resulting in the formation of trichloronitromethane .

Pharmacokinetics

Trichloronitromethane is highly soluble in water and is highly volatile . These properties influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

Result of Action

The result of Trichloronitromethane’s action is the control of a wide variety of pests. It is used to control soil-borne fungi, diseases, and nematodes, thereby protecting crops and improving agricultural yield .

Action Environment

The action of Trichloronitromethane can be influenced by environmental factors. For example, its volatility and solubility in water can affect its distribution in the environment and its efficacy as a pesticide . Furthermore, the presence of nitrite can influence the formation of Trichloronitromethane during certain processes .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Trichloronitromethane are not fully understood. It is known that the compound can interact with various biomolecules. For instance, during the chlorination process, Trichloronitromethane formation can be influenced by the presence of nitrite . The formation of Trichloronitromethane in this context is a function of aromaticity as well as the position and number of hydroxyl groups on the benzene rings of a compound .

Cellular Effects

The cellular effects of Trichloronitromethane are not well-documented. It is known that the compound can have an impact on various types of cells and cellular processes. For example, during the UV-LED/chlorine process, the presence of nitrite can affect the removal of pollutants and the generation of disinfection by-products, including Trichloronitromethane .

Molecular Mechanism

The molecular mechanism of Trichloronitromethane is not fully understood. It is known that the compound can exert its effects at the molecular level. For instance, during the UV-LED/chlorine process, the presence of nitrite can result in the formation of Trichloronitromethane .

Temporal Effects in Laboratory Settings

The temporal effects of Trichloronitromethane in laboratory settings are not well-documented. It is known that the compound’s effects can change over time. For instance, during the chlorination process, the formation of Trichloronitromethane can vary greatly with pH but generally remains stable with the increase of reaction time and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloropicrin can be synthesized through several methods:

  • Reaction of Nitromethane with Sodium Hypochlorite: : This is the most common industrial method. Nitromethane reacts with sodium hypochlorite to produce this compound: [ \text{H}_3\text{CNO}_2 + 3\text{NaOCl} \rightarrow \text{Cl}_3\text{CNO}_2 + 3\text{NaOH} ]

  • Reaction of Chloroform with Nitric Acid: : Another method involves the reaction of chloroform with nitric acid: [ \text{Cl}_3\text{CH} + \text{HONO}_2 \rightarrow \text{Cl}_3\text{CNO}_2 + \text{H}_2\text{O} ]

  • Reaction of Picric Acid with Sodium Hypochlorite: : This method was used by John Stenhouse in his initial discovery: [ \text{HOC}_6\text{H}_2(\text{NO}_2)_3 + 11\text{NaOCl} \rightarrow 3\text{Cl}_3\text{CNO}_2 + 3\text{Na}_2\text{CO}_3 + 3\text{NaOH} + 2\text{NaCl} ]

Industrial Production Methods

In industrial settings, this compound is typically produced by the reaction of nitromethane with sodium hypochlorite due to the efficiency and yield of this method .

Chemical Reactions Analysis

Chloropicrin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce trichloronitromethane.

    Reduction: It can be reduced to form trichloromethane (chloroform).

    Substitution: this compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen or metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Scientific Research Applications

Chloropicrin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Chloropicrin is similar to other halogenated nitro compounds, such as:

This compound is unique in its broad-spectrum antimicrobial properties and its historical use as a chemical warfare agent .

Properties

IUPAC Name

trichloro(nitro)methane
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InChI

InChI=1S/CCl3NO2/c2-1(3,4)5(6)7
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InChI Key

LFHISGNCFUNFFM-UHFFFAOYSA-N
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Canonical SMILES

C([N+](=O)[O-])(Cl)(Cl)Cl
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Molecular Formula

CCl3NO2
Record name CHLOROPICRIN
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DSSTOX Substance ID

DTXSID0020315
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Molecular Weight

164.37 g/mol
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Physical Description

Chloropicrin appears as a slightly oily colorless to yellow liquid with a strong irritating odor. Noncombustible. Denser than water. Vapors are poisonous by inhalation and irritate eyes, nose, and throat., Colorless to faint-yellow, oily liquid with an intensely irritating odor. [pesticide] [NIOSH], SLIGHTLY OILY COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

234 °F at 760 mmHg (NTP, 1992), 112 °C at 757 mm Hg, 112 °C
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Solubility

1 to 5 mg/mL at 72 °F (NTP, 1992), Miscible with most organic solvents, e.g. acetone, benzene, ethanol, methanol, carbon disulfide, diethyl ether, carbon tetrachloride, Miscible with absolute alcohol; soluble in ether, Miscible with acetic acid, 0.19 g/100 ml H2O at 20 °C, For more Solubility (Complete) data for CHLOROPICRIN (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.162
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Density

1.64 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.6448 at 20 °C/4 °C; 1.6483 at 25 °C/4 °C, Relative density (water = 1): 1.7
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Vapor Density

5.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.7 (air = 1), Relative vapor density (air = 1): 5.7
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Vapor Pressure

16.9 mmHg at 68 °F ; 40 mmHg at 92.8 °F (NTP, 1992), 24.0 [mmHg], 3.2 kPa (24 mm Hg) at 25 °C, Vapor pressure, kPa at 20 °C: 2.7
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Color/Form

Slightly oily liquid, Faint yellow liquid., Colorless liquid, Colorless to faint-yellow, oily liquid.

CAS No.

76-06-2
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Melting Point

-92.6 °F (NTP, 1992), -64 °C (-69.2 °C corr), -64 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloropicrin
Reactant of Route 2
Chloropicrin
Customer
Q & A

Q1: How is trichloronitromethane (TCNM) formed in drinking water?

A1: TCNM is a nitrogenous disinfection byproduct (N-DBP) primarily formed during the chlorination or chloramination of water containing natural organic matter (NOM) and bromide ions. [] The presence of nitrogenous precursors like amino acids and amines in the source water further contributes to its formation. [, , , ]

Q2: Is TCNM found in other sources besides drinking water?

A2: Yes, TCNM has been detected in swimming pools treated with trichloroisocyanuric acid. [] It is also a significant concern in wastewater and treated wastewater, where its formation potential can be considerably higher than in raw water. [, ]

Q3: Are there seasonal variations in TCNM formation in surface water sources?

A3: Research suggests that TCNM formation potential can be influenced by algal blooms in surface water sources. Factors like nitrite/nitrate concentrations correlate with TCNM yields, highlighting the complex interplay of organic matter dynamics in algal-impacted waters. []

Q4: Can pre-treatment methods influence TCNM formation?

A4: Yes, pre-oxidation processes like ozonation, permanganate, and ferrate treatments can impact TCNM formation during subsequent chlorination. While permanganate pre-oxidation can decrease TCNM formation, ozonation may actually increase it. [, ]

Q5: Does sunlight impact TCNM formation in wastewater?

A5: Sunlight can have varying effects on the trichloronitromethane formation potential (TCNM-FP) of wastewater. While it may attenuate TCNM-FP in some cases, it can also increase it, especially in the presence of nitrite. The magnitude of this effect depends on factors like nitrite concentration and the nature of organic matter present. []

Q6: What is the molecular formula and weight of trichloronitromethane?

A6: Trichloronitromethane has the molecular formula CCl3NO2 and a molecular weight of 164.38 g/mol. [, , ]

Q7: How does trichloronitromethane react with free radicals like hydroxyl radicals and hydrated electrons?

A7: Studies using electron pulse radiolysis and transient absorption spectroscopy reveal that hydroxyl radicals (*OH) react with TCNM through addition to the nitro-group. In contrast, hydrated electrons (eaq-) interact via dissociative electron attachment, leading to the formation of carbon-centered radicals. [, , ]

Q8: Can iron minerals in water influence TCNM degradation?

A8: Yes, TCNM can be degraded by iron minerals like goethite, particularly in the presence of Fe(II). This degradation process appears to involve reductive dechlorination, and the reactivity of the goethite can change as the reaction progresses and the mineral undergoes structural changes. []

Q9: How does TCNM react in the presence of hydrogen sulfide?

A9: TCNM undergoes a rapid redox reaction with hydrogen sulfide species (H2S and HS-), resulting in reductive dechlorination. The reaction rate is pH-dependent, with HS- being more reactive than H2S. []

Q10: What are the potential health risks associated with TCNM exposure in drinking water?

A10: TCNM exhibits cytotoxicity and genotoxicity in mammals. [] Studies have linked exposure to elevated levels of TCNM and other N-DBPs to adverse health outcomes. []

Q11: How is trichloronitromethane typically measured in water samples?

A11: Common analytical methods for TCNM determination involve extraction with solvents like methyl tert-butyl ether (MTBE) followed by analysis using gas chromatography coupled with mass spectrometry (GC-MS). [, , ]

Q12: What are some strategies for removing TCNM from water?

A12: Treatment processes like activated carbon adsorption, particularly with modified activated carbon, show promise for TCNM removal from drinking water. [] Other approaches include advanced oxidation processes (AOPs), which utilize free radicals for contaminant degradation. [, , ]

Q13: Can biological processes play a role in TCNM removal?

A13: While some studies suggest potential for biodegradation of haloacetic acids (HAAs), TCNM itself appears less susceptible to biodegradation compared to abiotic processes like reductive dehalogenation. []

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